molecular formula C20H26N4O4S B6522805 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide CAS No. 942678-43-5

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B6522805
CAS No.: 942678-43-5
M. Wt: 418.5 g/mol
InChI Key: CIDSPQVOAQRSNH-UHFFFAOYSA-N
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Description

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide is a high-purity chemical reagent designed for preclinical research and development. This compound features a pyrazole core, a moiety recognized for its diverse pharmacological potential and presence in numerous biologically active molecules . The structure integrates a 1,1-dioxothiolane group and a morpholinoethyl side chain, which may influence its physicochemical properties and biological activity. Pyrazole derivatives are extensively investigated for their interaction with central nervous system targets, particularly as cannabinoid CB1 receptor modulators . Structurally related compounds, such as rimonabant analogs, are well-established CB1 receptor antagonists with research applications in studying appetite regulation, energy metabolism, and substance abuse disorders . The specific substitution pattern on this pyrazole-carboxamide suggests it is a candidate for research into similar neurological and metabolic pathways. Researchers can utilize this compound to probe signal transduction mechanisms involving Gi/o protein-coupled receptors. It is supplied for in vitro binding assays, functional activity studies, and other non-clinical investigations. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(2-morpholin-4-ylethyl)-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c25-20(21-7-8-23-9-11-28-12-10-23)18-14-19(16-4-2-1-3-5-16)24(22-18)17-6-13-29(26,27)15-17/h1-5,14,17H,6-13,15H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDSPQVOAQRSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NCCN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of F2465-0235 is the GABAA α5 receptor . This receptor is a subtype of the GABAA receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. The α5 subtype is mainly localized to limbic areas, which are associated with emotion, memory, and behavior.

Mode of Action

F2465-0235 acts as a negative allosteric modulator (NAM) of the GABAA α5 receptor. This means it binds to a site on the receptor distinct from the active site, altering the receptor’s conformation and reducing its response to the neurotransmitter GABA. This modulation results in a decrease in inhibitory neurotransmission.

Biochemical Pathways

The modulation of GABAA α5 receptors by F2465-0235 affects the balance of excitatory and inhibitory neurotransmission in the brain. This can influence various biochemical pathways and neural circuits, particularly those involved in mood regulation and cognitive function.

Action Environment

Environmental factors such as diet, stress levels, and concurrent medications can influence the action, efficacy, and stability of F2465-0235. For instance, stress can exacerbate depressive symptoms and potentially alter the compound’s effectiveness. Additionally, certain medications could interact with F2465-0235, affecting its pharmacokinetics and pharmacodynamics.

Biological Activity

The compound 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide is a member of the pyrazole family, which is known for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C15H24N2O4SC_{15}H_{24}N_2O_4S with a molecular weight of 328.4 g/mol. Its structure features a thiolane ring and a morpholine group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC₁₅H₂₄N₂O₄S
Molecular Weight328.4 g/mol
IUPAC NameThis compound
CAS Number951898-08-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Key steps include the formation of the thiolane ring and subsequent functionalization with morpholine and carboxamide groups. The reaction conditions, including solvent choice and temperature, are critical for optimizing yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, pyrazoles have been shown to inhibit bacterial growth by interfering with folate synthesis pathways. The sulfonamide-like structure of our compound may mimic para-amino benzoic acid (PABA), crucial for bacterial metabolism, thus exerting an antimicrobial effect .

Cytotoxicity

Studies have demonstrated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific compound has not been extensively studied in this regard; however, related compounds have shown promise in inducing apoptosis in cancer cells through different mechanisms, such as the activation of caspases and modulation of mitochondrial pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in conditions like arthritis and other inflammatory disorders .

Study 1: Antibacterial Activity

A recent study evaluated the antibacterial properties of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to our target showed significant inhibition zones against E. coli and S. aureus, suggesting that our compound may also possess comparable activity .

Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on pyrazole derivatives, several compounds were screened for cytotoxicity against MDA-MB-231 breast cancer cells. Results indicated that modifications at specific positions on the pyrazole ring could enhance cytotoxic effects, hinting at potential optimization strategies for our compound .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique molecular structure characterized by:

  • Molecular Formula : C21H28N4O5S
  • IUPAC Name : 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide
  • Key Functional Groups : Pyrazole, thiolane, morpholine, and carboxamide.

The presence of the thiolane ring and the morpholine moiety contributes to its biological activity by enhancing solubility and bioavailability.

Antimicrobial Activity

Research indicates that the compound may inhibit bacterial growth by mimicking p-amino benzoic acid (PABA), which is essential for folate synthesis in bacteria. This mechanism suggests potential applications as an antimicrobial agent against various pathogens.

Anti-inflammatory Effects

Studies have demonstrated that pyrazole derivatives exhibit anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it useful in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its mechanism of action appears to involve the inhibition of specific signaling pathways crucial for cell proliferation.

Research Findings and Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
Study BAnti-inflammatory PropertiesDemonstrated reduction in inflammatory markers in vitro and in vivo models.
Study CAnticancer ActivityInduced apoptosis in several cancer cell lines with minimal toxicity to normal cells.

Synthesis and Development

The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide involves multi-step reactions that require careful optimization of reaction conditions. Key steps include:

  • Formation of the thiolane ring.
  • Introduction of the pyrazole moiety through cyclization reactions.
  • Functionalization with morpholine and carboxamide groups.

These synthetic pathways are critical for producing compounds with desired biological activities while maintaining structural integrity .

Comparison with Similar Compounds

Structural Variations and Key Features

Compound Name Key Structural Differences Biological/Physical Implications References
Target Compound 5-Phenyl, morpholinylethyl carboxamide, dioxothiolan Enhanced solubility (morpholine), metabolic stability (dioxothiolan)
1-(1,1-Dioxothiolan-3-yl)-5-(4-methylphenyl)-N-phenethyl-carboxamide 4-Methylphenyl at position 5; phenethyl carboxamide Increased lipophilicity (phenethyl) may reduce solubility vs. morpholinylethyl
1-(1,1-Dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-carboxamide 4-Methoxyphenyl at position 5; pyridinylmethyl carboxamide Methoxy group improves membrane permeability; pyridine may enhance hydrogen bonding
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-carboxamide Chloropyridylmethyl at position 1; 4-ethoxyphenyl carboxamide Ethoxy group may alter receptor selectivity; chloro-pyridine adds steric bulk
5-Methyl-1H-pyrazole-4-carboxylic acid (926260-88-0) Methyl at position 5; no carboxamide chain Simplified structure with reduced molecular weight; limited pharmacokinetic optimization

Physical and Chemical Properties

Property Target Compound 4-Methylphenyl Analog () 4-Methoxyphenyl Analog ()
Molecular Weight ~450 g/mol (estimated) 426.5 g/mol 426.5 g/mol
Solubility Moderate (morpholine enhances polarity) Low (lipophilic phenethyl) Moderate (methoxy improves permeability)
Melting Point Not reported Not reported Not reported

Preparation Methods

Cyclocondensation of 1,3-Diketones

A phenylacetylacetone derivative reacts with hydrazine hydrate under reflux in ethanol to form 5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester. Key conditions include:

StepReagents/ConditionsYieldReference
CyclocondensationHydrazine hydrate, ethanol, reflux70–85%

N-Alkylation at Pyrazole Position 1

The pyrazole’s N1 position is alkylated with a 1,1-dioxothiolan-3-yl group. This requires a pre-synthesized 3-bromo-1,1-dioxothiolane, formed by bromination of tetrahydrothiophene-3-sulfonic acid followed by oxidation with hydrogen peroxide.

StepReagents/ConditionsYieldReference
Thiolan brominationHBr, H₂O₂, acetic acid65%
N-AlkylationK₂CO₃, DMF, 60°C50–60%

Sulfone Oxidation

The tetrahydrothiophene ring attached to the pyrazole is oxidized to a sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

StepReagents/ConditionsYieldReference
Sulfone formationmCPBA, CH₂Cl₂, 0°C to RT85%

Carboxylic Acid Activation

The ethyl ester at pyrazole position 3 is hydrolyzed to the carboxylic acid using NaOH, followed by acidification with HCl. Subsequent conversion to the acid chloride employs thionyl chloride (SOCl₂).

StepReagents/ConditionsYieldReference
Ester hydrolysisNaOH (aq.), EtOH, reflux90%
Acid chloride formationSOCl₂, reflux, 8 h95%

Carboxamide Formation

The acid chloride reacts with 2-(morpholin-4-yl)ethylamine in the presence of a base (e.g., K₂CO₃) to yield the target carboxamide.

StepReagents/ConditionsYieldReference
Amide couplingK₂CO₃, THF, 0°C to RT60–75%

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound are inferred from analogous structures:

IntermediateKey Spectral Data
Pyrazole ester¹H NMR (CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 4.25 (q, 2H, OCH₂), 1.30 (t, 3H, CH₃)
Sulfone derivativeIR (KBr): 1320 cm⁻¹ (S=O asym), 1140 cm⁻¹ (S=O sym)
Final carboxamideMS (ESI): m/z 439.5 [M+H]⁺

Challenges and Optimizations

  • Regioselectivity : Ensuring substitution at pyrazole N1 requires careful control of alkylation conditions.

  • Sulfone Stability : Oxidation steps must avoid over-oxidation or ring-opening side reactions.

  • Amine Reactivity : Steric hindrance from the morpholinyl group may necessitate extended reaction times.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing the pyrazole core on resin may streamline carboxamide formation, but scalability remains unverified .

Q & A

Basic: What are the key synthetic strategies for preparing this pyrazole-3-carboxamide derivative?

The synthesis involves coupling a pyrazole-carboxylic acid intermediate with a morpholine-containing amine. A representative method includes:

  • Reacting 1-(substituted-thiolan-yl)-5-phenyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the acid chloride.
  • Adding triethylamine as a base and reacting with N-[2-(morpholin-4-yl)ethyl]amine in dichloromethane.
  • Purification via column chromatography (e.g., ethyl acetate/hexane) and crystallization .

Advanced: How can substituent modifications on the pyrazole core improve target binding affinity?

Structure-activity relationship (SAR) studies suggest:

  • The 1,1-dioxo-thiolan group enhances metabolic stability by reducing oxidation susceptibility compared to non-sulfone analogs .
  • The morpholin-4-yl-ethyl chain improves solubility and may facilitate interactions with polar residues in enzyme binding pockets (e.g., factor Xa’s S4 pocket) .
  • Substituting the 5-phenyl group with electron-withdrawing groups (e.g., nitro) can modulate π-π stacking interactions, as seen in similar pyrazole-based inhibitors .

Basic: What analytical techniques validate the compound’s purity and structure?

  • 1H/13C NMR : Confirms substituent positions (e.g., pyrazole ring protons at δ 6.5–7.5 ppm; morpholine protons at δ 3.5–4.0 ppm) .
  • IR Spectroscopy : Identifies carbonyl (C=O stretch ~1680 cm⁻¹) and sulfone (S=O stretch ~1150–1300 cm⁻¹) groups .
  • ESI-MS : Verifies molecular weight (e.g., [M+H]+ peak at m/z ~473) .

Advanced: How do molecular docking studies inform binding interactions with therapeutic targets?

Docking into homology models (e.g., human DHFR or cannabinoid receptors) reveals:

  • The pyrazole ring occupies a hydrophobic pocket, with the carboxamide forming hydrogen bonds to conserved residues (e.g., Asp189 in factor Xa) .
  • The morpholine group engages in water-mediated interactions, improving ligand solvation .
  • Electrostatic potential maps highlight the sulfone group’s role in polar contacts .

Advanced: What in vivo models assess pharmacokinetics and efficacy?

  • Rodent thrombosis models : Evaluate anticoagulant activity via tail-bleeding time or thrombus weight reduction (e.g., factor Xa inhibitors) .
  • Diet-induced obesity (DIO) models : Test metabolic effects of CB1 receptor antagonists by monitoring body weight and plasma biomarkers .
  • Oral bioavailability : Measured using LC-MS/MS to quantify plasma concentrations after administration .

Advanced: How can metabolic stability be optimized for this compound?

  • Replace labile groups (e.g., benzamidine → benzylamine) to reduce CYP450-mediated oxidation .
  • Introduce polar groups (e.g., sulfonamides) to increase topological polar surface area (tPSA >90 Ų), limiting blood-brain barrier penetration and off-target effects .

Basic: How are structural analogs of this compound designed and evaluated?

  • Scaffold hopping : Replace the thiolan group with isoxazole or imidazole rings while retaining hydrogen-bond donors .
  • Comparative crystallography : Analyze dihedral angles between pyrazole and substituent rings (e.g., pyridine, ethoxyphenyl) to predict conformational stability .

Advanced: What computational methods predict selectivity over related targets?

  • CoMFA/CoMSIA : Generate 3D-QSAR models using Kᵢ values from competitive binding assays (e.g., CB1 vs. CB2 receptors) .
  • Free energy perturbation (FEP) : Calculate ΔΔG values for mutations in binding pockets (e.g., factor Xa vs. trypsin) .

Basic: How to address solubility challenges during synthesis?

  • Use polar aprotic solvents (e.g., DMF, DMSO) for reactions involving morpholine derivatives .
  • Introduce PEGylated linkers or salt forms (e.g., hydrochloride) to enhance aqueous solubility without altering bioactivity .

Advanced: How can AI-driven platforms accelerate reaction optimization?

  • ICReDD’s reaction path search : Combines quantum chemical calculations (e.g., DFT) with machine learning to predict optimal conditions (e.g., solvent, catalyst) for pyrazole cyclization .
  • High-throughput experimentation (HTE) : Screen 96-well plates with varying temperatures, bases (e.g., K₂CO₃ vs. Cs₂CO₃), and coupling agents to maximize yield .

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